Moxonidine-d4

Bioanalysis LC-MS/MS Internal Standard

Moxonidine-d4 (1794811-52-1) is the required +4 Da deuterated internal standard for LC-MS/MS quantification of Moxonidine. Its four-deuterium imidazoline substitution ensures a validated mass shift without altering retention or ionization—critical for FDA/EMA method validation, ANDA bioequivalence studies, and stability-indicating QC. Unlike unlabeled Moxonidine or alternative isotopologues (d7, 13C,d3), Moxonidine-d4 eliminates systematic bias and ensures regulatory compliance. Essential for matrix effect correction in pharmacokinetic and TDM applications.

Molecular Formula C9H12ClN5O
Molecular Weight 245.703
CAS No. 1794811-52-1
Cat. No. B589773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxonidine-d4
CAS1794811-52-1
Synonyms4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-methoxy-2-methyl-5-pyrimidinamine;  2-(6-Chloro-4-methoxy-2-methylpyrimidin-5-ylamino)-2-imidazoline-d4;  Lomox-d4;  Moxon-d4;  Norcynt-d4;  Normoxocin-d4;  Nucynt-d4;  Physiotens-d4; 
Molecular FormulaC9H12ClN5O
Molecular Weight245.703
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC
InChIInChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i3D2,4D2
InChIKeyWPNJAUFVNXKLIM-KHORGVISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moxonidine-d4 (CAS 1794811-52-1) Technical Baseline: A Deuterated Internal Standard for Analytical Quantification


Moxonidine-d4 is a stable, isotopically labeled analog of the antihypertensive agent Moxonidine, in which four hydrogen atoms on the imidazoline ring are replaced with deuterium atoms [1]. This specific deuteration increases its molecular weight from 241.68 g/mol (Moxonidine) to 245.70 g/mol (Moxonidine-d4) while maintaining near-identical physicochemical properties . This mass difference is the fundamental basis for its role as an ideal internal standard in mass spectrometry-based assays [2].

Why Unlabeled Moxonidine Cannot Substitute for Moxonidine-d4 in Regulated Bioanalysis


Substituting Moxonidine-d4 with unlabeled Moxonidine, or even other isotopically labeled analogs like Moxonidine-d7 or Moxonidine-13C,d3, is not acceptable in validated analytical workflows. Moxonidine-d4 is specifically designed for use as an internal standard (IS) [1]. The unlabeled parent compound, lacking a mass shift, co-elutes with the analyte and cannot be distinguished by a mass spectrometer, making accurate quantification impossible [2]. While other deuterated forms may also serve as IS, they possess different physicochemical properties (e.g., molecular weight, isotopic purity) that can alter chromatographic retention times and ionization efficiency, introducing systematic bias into an established method. Moxonidine-d4, with its specific four-deuterium substitution and +4 Da mass shift, provides a validated and predictable performance profile essential for regulatory compliance [3].

Quantitative Differentiation: Moxonidine-d4 vs. Unlabeled Moxonidine and Alternative Deuterated Analogs


Exact Mass Shift for LC-MS/MS Differentiation

Moxonidine-d4 possesses an exact mass of 245.098 Da, compared to 241.072 Da for unlabeled Moxonidine, a difference of +4.026 Da [1]. This distinct mass shift allows for complete chromatographic co-elution and mass spectrometric resolution from the analyte, fulfilling the primary requirement for a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis [2].

Bioanalysis LC-MS/MS Internal Standard

Purity Specification vs. Typical Unlabeled Analogs

Moxonidine-d4 is commercially supplied with a specified purity of ≥98%, as confirmed by Certificate of Analysis (CoA) . In comparison, many unlabeled Moxonidine reference standards are certified to a purity of ≥95% . This higher purity specification directly reduces potential interference from unknown impurities, a critical factor in achieving the low limits of quantification required in modern bioanalysis.

Quality Control Reference Standard Analytical Chemistry

Regulatory Compliance for ANDA and QC Applications

Moxonidine-d4 is specifically characterized and documented to meet the stringent requirements for use in Abbreviated New Drug Applications (ANDA) and Quality Control (QC) during commercial production [1]. This includes detailed characterization data compliant with regulatory guidelines and potential traceability to pharmacopeial standards (USP or EP) . While the parent compound, Moxonidine, can also be a reference standard, the deuterated analog is the mandated choice for the internal standard method in validated bioanalytical assays, a key component of any ANDA submission [2].

Regulatory Affairs ANDA Method Validation

Specific Deuterium Incorporation vs. Other Deuterated Analogs

Moxonidine-d4 is specifically deuterated at the 4- and 5-positions of the imidazoline ring, as indicated by its IUPAC name (4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine) [1]. This contrasts with other deuterated analogs like Moxonidine-d7, which incorporates seven deuterium atoms, likely distributed differently across the molecule . The specific labeling pattern influences chromatographic behavior (retention time shifts) and ionization efficiency in LC-MS, meaning that a method developed with Moxonidine-d4 cannot be directly transferred to Moxonidine-d7 without revalidation.

Isotope Chemistry Metabolic Tracing Stable Isotope Labeling

High-Value Application Scenarios for Moxonidine-d4 (CAS 1794811-52-1)


Validated Bioanalytical Method Development for ANDA Submission

Moxonidine-d4 is the essential internal standard for developing and validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify Moxonidine in human plasma or urine. Its use is mandated to correct for matrix effects and variability in sample preparation, ensuring the method meets FDA/EMA guidelines for precision and accuracy (e.g., within ±15%). This is a non-negotiable requirement for a successful Abbreviated New Drug Application (ANDA) for a generic Moxonidine formulation [1].

Clinical Pharmacokinetic and Therapeutic Drug Monitoring (TDM) Studies

In clinical studies investigating the pharmacokinetics of Moxonidine, Moxonidine-d4 is used to precisely measure drug concentrations in patient samples [1]. Its near-identical behavior to the unlabeled drug, combined with its distinct mass, allows for the accurate determination of key parameters like Cmax, Tmax, AUC, and half-life, even at low ng/mL concentrations. This is essential for establishing bioequivalence between generic and branded products or for TDM to ensure patient safety and drug efficacy [2].

Stability-Indicating Method and Impurity Profiling in QC Laboratories

Pharmaceutical Quality Control (QC) laboratories rely on Moxonidine-d4 to develop stability-indicating methods [1]. During forced degradation studies, it serves as a stable reference point to accurately quantify the remaining active pharmaceutical ingredient (API) amidst a complex mixture of degradation products. This ensures that the analytical method can reliably separate and measure Moxonidine in the presence of its impurities and degradants, a critical component of product shelf-life determination and batch release testing [2].

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

Researchers use Moxonidine-d4 as a tracer in in vitro metabolism studies using liver microsomes or hepatocytes [1]. By spiking the incubation mixture with the deuterated analog, the rate of parent drug depletion can be accurately measured without interference from the biological matrix. This allows for the precise calculation of intrinsic clearance (CLint) and the identification of potential metabolic pathways, providing critical data for predicting human clearance and assessing the risk of drug-drug interactions early in drug development [2].

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